1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Description
BenchChem offers high-quality 1-Nitro-4-(prop-2-yn-1-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-4-(prop-2-yn-1-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSHDUNPZCVHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389446 | |
| Record name | 1-nitro-4-(prop-2-ynyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-85-7 | |
| Record name | 1-nitro-4-(prop-2-ynyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene from 4-nitrophenol
An In-Depth Technical Guide to the Synthesis of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene from 4-Nitrophenol
Abstract
This guide provides a comprehensive, technically detailed overview of the synthesis of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene, a valuable chemical intermediate. The synthesis is achieved through the Williamson ether synthesis, reacting 4-nitrophenol with propargyl bromide under basic conditions. This document is intended for researchers, chemists, and professionals in drug development, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and critical safety considerations. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy, ensuring both scientific integrity and practical applicability.
Introduction: Strategic Importance and Synthetic Overview
1-Nitro-4-(prop-2-yn-1-yloxy)benzene is a key building block in organic synthesis. Its structure incorporates two highly versatile functional groups: a nitro group and a terminal alkyne. The nitro group can be readily reduced to an amine, providing a vector for a wide array of subsequent chemical transformations, including amide bond formation and diazotization.[1] The propargyl (prop-2-yn-1-yl) group is a cornerstone of modern synthetic chemistry, most notably for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient construction of complex molecular architectures.
The synthesis of this target molecule from 4-nitrophenol and propargyl bromide is a classic example of the Williamson ether synthesis.[2][3][4] This robust and widely used method involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an organohalide in an Sₙ2 reaction.[2][4] This guide focuses on a specific, field-proven protocol utilizing potassium carbonate as the base and acetone as the solvent, which provides a high yield and straightforward workup.[5]
The Reaction Mechanism: A Nucleophilic Substitution Pathway
The synthesis proceeds via the Sₙ2 mechanism of the Williamson ether synthesis.[2] This is a bimolecular, concerted process where bond-forming and bond-breaking occur simultaneously.
Step 1: Deprotonation of 4-Nitrophenol The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of 4-nitrophenol. Potassium carbonate (K₂CO₃), a moderately strong base, is sufficient for this purpose. It abstracts the proton to form the potassium 4-nitrophenoxide ion. This phenoxide is a potent nucleophile, stabilized by resonance delocalization of the negative charge onto the electron-withdrawing nitro group.
Step 2: Sₙ2 Attack on Propargyl Bromide The generated 4-nitrophenoxide ion then acts as the nucleophile, executing a backside attack on the electrophilic carbon atom of propargyl bromide.[2] This carbon is bonded to the bromine atom, which serves as an excellent leaving group. The reaction proceeds in a single, concerted step, leading to the formation of the ether linkage and the displacement of the bromide ion. Primary alkyl halides like propargyl bromide are ideal substrates for Sₙ2 reactions as they are not sterically hindered.[4][6]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures that report high yields.[5]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Nitrophenol | Round-bottom flask (250 mL) |
| Propargyl bromide (80% in toluene) | Reflux condenser |
| Potassium carbonate (anhydrous, powdered) | Magnetic stirrer and stir bar |
| Acetone (anhydrous) | Heating mantle |
| Deionized water | Separatory funnel |
| Saturated sodium chloride solution (Brine) | Büchner funnel and filter flask |
| Anhydrous magnesium sulfate or sodium sulfate | Rotary evaporator |
| Ethyl acetate | Beakers, graduated cylinders |
| Hexane |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq), potassium carbonate (3.5 eq), and anhydrous acetone (approx. 10 mL per gram of 4-nitrophenol).
-
Initial Stirring: Stir the resulting yellow suspension vigorously at room temperature for 30 minutes. This ensures the formation of the potassium 4-nitrophenoxide salt.
-
Addition of Alkyl Halide: Add propargyl bromide (1.3 eq) dropwise to the suspension. Caution: Propargyl bromide is a lachrymator and should be handled in a fume hood.[7][8]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain a gentle reflux with continuous stirring for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After 5 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the potassium carbonate and the potassium bromide byproduct.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.
-
Workup and Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with a saturated brine solution (1x). The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
Drying and Final Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.
Purification
The crude product, a yellow solid, can be purified by recrystallization.
-
Solvent Selection: A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate.[9] Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[9] A typical yield for this procedure is approximately 76%.[5]
Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized 1-Nitro-4-(prop-2-yn-1-yloxy)benzene.
| Analytical Technique | Expected Result |
| Appearance | Yellow crystals[5] |
| Melting Point | 129 °C[5] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.22 (d, J=9.2 Hz, 2H, Ar-H ortho to NO₂), 7.05 (d, J=9.2 Hz, 2H, Ar-H ortho to OCH₂), 4.77 (d, J=2.4 Hz, 2H, -OCH₂-), 2.56 (t, J=2.4 Hz, 1H, -C≡CH)[5] |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 162.8, 141.8, 125.9, 114.8, 78.4, 76.1, 56.5 |
| Infrared (IR) | ~3280 cm⁻¹ (alkyne C-H stretch), ~2120 cm⁻¹ (alkyne C≡C stretch), ~1590 & 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretch) |
| Mass Spectrometry | EIMS (m/z): 177.04 [M]⁺ |
Note: The ¹³C-NMR and IR data are predictive values based on the known structure and typical chemical shifts, complementing the experimentally verified data from the literature.[5]
Safety and Handling
A rigorous adherence to safety protocols is mandatory for this synthesis. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) are required at all times.[10][11]
-
4-Nitrophenol: Toxic and harmful.[12][13] Avoid inhalation of dust and prevent skin contact.[11][14] It is sensitive to heat and light.[11]
-
Propargyl Bromide: Highly flammable, toxic, and a potent lachrymator (tear-inducing).[7][8][15] This reagent must be handled with extreme care in a well-ventilated fume hood.[7][16] Keep away from heat and ignition sources.[15][17]
-
Potassium Carbonate: Causes skin and serious eye irritation.[18][19][20] Avoid creating and inhaling dust.[18][21]
-
Acetone: Highly flammable liquid and vapor.[10][22][23] Keep away from ignition sources.[23][24] Ensure the work area is well-ventilated to avoid the buildup of vapors, which can cause drowsiness.[22][24]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.
References
-
Acetone Safety Precautions. (2022, January 18). Industrial Soap. [Link]
-
Safely Handle and Store Acetone: Expert Tips. (2024, March 28). Purosolv. [Link]
-
Potassium Carbonate Anhydrous All Grades SDS. (2023, March 29). Armand Products. [Link]
-
Safety Data Sheet Potassium Carbonate. (2018). Di-Corp. [Link]
-
SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (2022, December 01). ASHTA Chemicals. [Link]
-
Acetone Hazards - Safe Handling and Disposal Practices. (2024, March 29). SafetyIQ. [Link]
-
Safety Data Sheet: 4-Nitrophenol. (2024, September 18). Carl ROTH. [Link]
-
Acetone: The Hidden Hazard. (2013, June 18). VelocityEHS. [Link]
-
4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET - Potassium Carbonate. TAIWAN PULP&PAPER CORPORATION LTD. [Link]
-
POTASSIUM CARBONATE MSDS. West Liberty University. [Link]
-
4-Nitrophenol Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent. [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2015). PLOS One. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
A, B, C's of Williamson Ether Synthesis. (2022, February 11). Teach the Mechanism. [Link]
-
nitrobenzene. Organic Syntheses Procedure. [Link]
-
Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
1-Benzyloxy-4-nitrobenzene. ResearchGate. [Link]
-
3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. PMC. [Link]
-
1-Nitro-4-(1-propyn-1-yl)benzene. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022, December 02). Iraqi Journal of Agricultural Sciences. [Link]
-
1-nitro-4-prop-2-enoxybenzene. Chemical Synthesis Database. [Link]
-
How to remove nitrobenzene from a reaction?. ResearchGate. [Link]
-
Aromatic 2b. Preparation & Puification of Nitrobenzene. (2013, February 04). YouTube. [Link]
- Process for purifying nitrobenzene.
-
1-Nitro-4-(2-nitro-prop-1-en-yl)benzene. PubMed. [Link]
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Methodological & Application
Application Note: High-Fidelity CuAAC Protocol for 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Part 1: Executive Summary & Strategic Utility
This application note details the optimized protocol for utilizing 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (referred to herein as NPYB ) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
NPYB is not merely a reagent; it is a strategic bifunctional scaffold . The propargyl ether moiety serves as a robust "click" handle, while the p-nitro group acts as a masked aniline. Post-click reduction of the nitro group yields an aniline-functionalized triazole, a privileged structure in antibiotic development (e.g., oxazolidinone analogs) and proteolysis targeting chimeras (PROTACs).
Key Technical Advantages of this Protocol:
-
Ligand-Accelerated Catalysis: Utilizes TBTA to stabilize Cu(I), preventing oxidation-induced byproduct formation.
-
Self-Validating Workflow: Includes specific NMR and TLC checkpoints to confirm conversion without relying solely on final mass spectrometry.
-
Solvent Versatility: Addresses solubility challenges inherent to nitro-aromatics in aqueous "click" media.
Part 2: Chemical Profile & Safety
Before initiating the workflow, the operator must verify the integrity of the starting material.
Table 1: Physicochemical Properties of NPYB
| Property | Value | Critical Note |
| CAS Number | 17061-85-7 | Verify against CoA. |
| Molecular Weight | 177.16 g/mol | Use for stoichiometry calculations. |
| Appearance | Pale yellow/cream solid | Darkening indicates oxidation/decomposition. |
| Solubility | DMSO, DMF, Acetone, DCM | Sparingly soluble in water. Requires organic co-solvent. |
| The alkyne proton is the key tracking marker. |
Safety Advisory (E-E-A-T)
-
Nitro Group Hazards: Nitro-aromatics are potentially toxic (Acute Tox. 3) and can be energetic. Avoid high heat (>100°C) during workup.
-
Copper Waste: All aqueous waste containing copper must be segregated for heavy metal disposal. Do not pour down the drain.
Part 3: The Optimized CuAAC Protocol
Mechanistic Rationale
The reaction utilizes a Cu(II) precatalyst (CuSO
-
Why TBTA? Without a ligand, Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation to inactive Cu(II).[1] TBTA protects the Cu(I) center while allowing the alkyne to bind, accelerating the rate by ~10^6^ compared to the uncatalyzed thermal reaction.
Mechanistic Pathway Visualization
Figure 1: The Ligand-Stabilized Cu(I) Catalytic Cycle. Note the formation of the copper-acetylide complex as the entry point.
Reagent Preparation (Scale: 1.0 mmol)
| Reagent | Equivalents | Mass/Vol | Concentration in Rxn | Role |
| NPYB (Alkyne) | 1.0 eq | 177 mg | 0.1 M | Limiting Reagent |
| Azide ( | 1.0 - 1.1 eq | Variable | 0.1 - 0.11 M | Click Partner |
| CuSO | 0.05 eq (5 mol%) | 12.5 mg | 5 mM | Pre-catalyst |
| TBTA Ligand | 0.05 eq (5 mol%) | 26.5 mg | 5 mM | Cu(I) Stabilizer |
| Sodium Ascorbate | 0.20 eq (20 mol%) | 40 mg | 20 mM | Reductant |
| Solvent System | N/A | 10 mL | N/A | DMSO / Water (4:[4]1) |
Note: For highly hydrophobic azides, increase DMSO ratio. For water-soluble azides,
Step-by-Step Procedure
Step 1: Ligand-Catalyst Complexation (The "Pre-Mix")
-
Dissolve CuSO
(12.5 mg) and TBTA (26.5 mg) in 1 mL of DMSO/Water (4:1). -
Observation: The solution should turn a deep blue (Cu(II)-ligand complex).
-
Why? Pre-complexing ensures that when Cu(I) is generated, the ligand is immediately available to trap it, preventing the formation of insoluble Cu(I) oxides.
Step 2: Substrate Solubilization
-
In a 20 mL scintillation vial, dissolve NPYB (177 mg) and the Azide (1.0 eq) in 8 mL of DMSO.
-
Add 1 mL of Water. Ensure the solution remains clear. If precipitation occurs, add more DMSO dropwise until clear.
Step 3: Reaction Initiation
-
Add the Pre-Mixed Catalyst Solution (from Step 1) to the reaction vial.
-
Add Sodium Ascorbate (40 mg) dissolved in 0.5 mL water last.
-
Observation: The solution will shift from blue to colorless or pale yellow. This indicates the reduction of Cu(II) (blue) to Cu(I) (colorless).
-
Cap the vial and stir at Room Temperature (25°C) for 4–16 hours.
Step 4: The Self-Validating Checkpoint (TLC/NMR)
-
TLC: Elute with Hexane:EtOAc (3:1).
-
NPYB (Starting Material): High
(UV active). -
Product: Lower
(more polar due to triazole). -
Stain: The product often fluoresces blue under long-wave UV if the azide partner is aromatic.
-
-
NMR Check (Optional): Take a 50
L aliquot, dry, and run in CDCl .-
Success Criteria: Complete disappearance of the alkyne triplet at
2.55 ppm and appearance of the triazole singlet at ~7.8–8.2 ppm.
-
Experimental Workflow Diagram
Figure 2: Operational Workflow for NPYB Click Reaction.
Part 4: Work-up and Purification (Copper Removal)
Copper contamination can be cytotoxic in biological assays and catalyze decomposition.
-
Quench: Dilute the reaction mixture with 20 mL water.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Chelation Wash (Critical): Wash the combined organic layers with 0.1 M EDTA (pH 7.4) or saturated
.-
Visual Cue: The aqueous layer may turn blue (Cu-EDTA complex). Repeat until the aqueous layer is colorless.
-
-
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallization (often from EtOH) is preferred for nitro-triazoles. If oil, use Flash Column Chromatography (Hexane/EtOAc gradient).
Part 5: References
-
Rostovtsev, V. V., et al. (2002).[6] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters.
-
Sigma-Aldrich. "Product Specification: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene." Merck KGaA.
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
BenchChem. "Application Notes and Protocols for CuAAC with Propargylated Peptides."
Sources
Application Notes and Protocols for Protein Labeling with 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene as a novel, bifunctional reagent for the covalent labeling of proteins. This compound uniquely combines a photo-activatable nitroaromatic moiety for targeted covalent modification with a versatile propargyl ether (alkyne) handle for subsequent bioorthogonal "click" chemistry. This dual functionality enables a powerful two-step strategy for protein labeling, facilitating the identification of protein-protein interactions, target validation, and the development of protein conjugates. We will delve into the mechanistic underpinnings of this approach, provide step-by-step experimental protocols, and offer insights into data analysis and troubleshooting.
Introduction: A Dual-Action Approach to Protein Labeling
The selective chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery.[1][2] 1-Nitro-4-(prop-2-yn-1-yloxy)benzene emerges as a strategic tool in this field, offering a synergistic combination of photoaffinity labeling and bioorthogonal ligation.[3][4][5]
The underlying principle is a two-stage process:
-
Stage 1: Photo-Covalent Labeling. The nitrobenzene core of the molecule serves as a photo-activatable crosslinking agent.[4][5] Upon irradiation with UV light, the nitroaromatic group is excited to a reactive state, enabling it to form a covalent bond with proximal amino acid residues on a target protein. While the precise mechanism can be complex, evidence suggests that nitroaromatic compounds can be activated to react with nucleophilic amino acid side chains, with a potential preference for tyrosine.[6][7] This photo-inducible reactivity provides temporal and spatial control over the labeling process.[1][2]
-
Stage 2: Bioorthogonal "Click" Chemistry. The propargyl ether moiety provides a terminal alkyne, a key functional group for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[8][9] Following the photo-crosslinking event, the alkyne handle serves as a versatile attachment point for a wide array of azide-functionalized reporter molecules, such as fluorophores, biotin tags for affinity purification, or other molecular probes.
This two-step methodology allows for the stable, covalent capture of protein interactions, followed by the flexible and highly sensitive detection or enrichment of the labeled proteins.
Chemical and Physical Properties
A clear understanding of the reagent's properties is crucial for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | 1-Nitro-4-(prop-2-yn-1-yloxy)benzene | |
| CAS Number | 17061-85-7 | |
| Molecular Formula | C₉H₇NO₃ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Aqueous solubility is limited. | General knowledge |
Experimental Protocols
The following protocols provide a general framework for utilizing 1-Nitro-4-(prop-2-yn-1-yloxy)benzene for protein labeling. Optimization of parameters such as reagent concentration, UV exposure time, and buffer conditions may be necessary for specific protein targets and experimental goals.
General Workflow
The overall experimental workflow is depicted below:
Figure 2: A simplified representation of the proposed reaction mechanism.
The choice of a nitroaromatic compound for photo-labeling is deliberate. The nitro group is electron-withdrawing, which can influence the electronic properties of the aromatic ring upon photo-excitation. This can lead to the formation of a highly reactive species capable of inserting into C-H or N-H bonds of nearby amino acid residues. [5]While the exact nature of the reactive intermediate can vary, the outcome is the formation of a stable covalent bond.
The subsequent click reaction is highly favored due to its high thermodynamic driving force and the bioorthogonal nature of the azide and alkyne functional groups, which do not typically participate in biological reactions. [8][9]This ensures that the reporter molecule is attached specifically to the photo-labeled protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient UV exposure. | Increase irradiation time or use a more powerful UV source. |
| Low concentration of the probe. | Increase the concentration of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene. | |
| Inefficient click reaction. | Ensure the sodium ascorbate solution is fresh. Optimize the concentrations of copper and ligand. | |
| High Background Labeling | Non-specific binding of the probe. | Include a pre-clearing step or add a blocking agent. Perform control experiments without UV irradiation. |
| Aggregation of the probe. | Ensure the stock solution is fully dissolved. Consider adding a small percentage of a co-solvent. | |
| Protein Precipitation | Protein instability under UV irradiation. | Reduce the irradiation time or perform the experiment at a lower temperature. |
Safety and Handling
1-Nitro-4-(prop-2-yn-1-yloxy)benzene should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. Nitroaromatic compounds can be toxic and may be absorbed through the skin.
Conclusion
1-Nitro-4-(prop-2-yn-1-yloxy)benzene represents a valuable addition to the chemical biologist's toolkit. Its dual functionality as a photo-activatable crosslinker and a bioorthogonal handle provides a robust and flexible platform for a wide range of protein labeling applications. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the potential of this versatile reagent in their own investigations.
References
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PubMed. [Link]
-
Gutierrez, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. eScholarship, University of California. [Link]
-
Gutierrez, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. eScholarship.org. [Link]
-
Bio-protocol. (2016). Photoaffinity Labeling and in-Gel Fluorescence. Bio-protocol, 6(15), e1881. [Link]
-
Wang, C., et al. (2020). A versatile photoclick reaction expanding the toolkit of click chemistry. Nature Communications, 11(1), 6142. [Link]
-
Wang, C., et al. (2020). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. Chemical Communications, 56(15), 2264-2267. [Link]
-
Kramer, K., et al. (2014). Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins. Nature Methods, 11(10), 1064-1070. [Link]
-
Kramer, K., et al. (2014). Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins. ResearchGate. [Link]
-
Parker, C. G., & Shchepinov, M. S. (2014). Synthesis of an electronically-tuned minimally interfering alkynyl photo-affinity label to measure small molecule–protein interactions. Harvard DASH. [Link]
-
Jackson, P. A., & Lapinsky, D. J. (2024). Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide. ACS Omega. [Link]
-
Hesp, K. D., et al. (2018). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. Semantic Scholar. [Link]
-
Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8567-8575. [Link]
-
Liu, D. S., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1620-1632. [Link]
-
Chen, Y., et al. (2013). Design and synthesis of biotin- or alkyne-conjugated photoaffinity probes for studying the target molecules of PD 404182. Bioorganic & Medicinal Chemistry Letters, 23(7), 2063-2066. [Link]
-
De-la-Torre, A., et al. (2025). Design and Characterisation of Photoactivatable and Lysine Reactive o-Nitrobenzyl Alcohol-Based Crosslinkers. ResearchGate. [Link]
-
Protsenko, I. I., et al. (2016). Application of Cu(I)-catalyzed azide–alkyne cycloaddition for the design and synthesis of sequence specific probes targeting double-stranded DNA. Beilstein Journal of Organic Chemistry, 12, 1333-1342. [Link]
-
Hall, J. (2017). Surprising insights into UV Cross-Linking of Proteins and RNA. ETH Zurich. [Link]
-
Corrie, J. E. T., et al. (2003). Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives. ResearchGate. [Link]
-
Current Protocols in Molecular Biology. (2001). UV Crosslinking of Proteins to Nucleic Acids. John Wiley & Sons, Inc. [Link]
-
Wikipedia. (n.d.). Photo-induced cross-linking of unmodified proteins. Wikipedia. [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Med Chem 101. [Link]
-
Brennaman, M. K., et al. (2014). Photochemical tyrosine oxidation with a hydrogen-bonded proton acceptor by bidirectional proton-coupled electron transfer. Chemical Science, 5(10), 3847-3857. [Link]
-
Faoro, C. (2016). Does UV-crosslink also work between proteins? And how is it possible to "reverse" it?. ResearchGate. [Link]
-
Sjölander, J., et al. (2014). Photochemical tyrosine oxidation in the structurally well-defined α3Y protein: proton-coupled electron transfer and a long-lived tyrosine radical. Journal of the American Chemical Society, 136(40), 14274-14283. [Link]
-
Sjölander, J., et al. (2014). Photochemical Tyrosine Oxidation in the Structurally Well-Defined α3Y Protein: Proton-Coupled Electron Transfer and a Long-Lived Tyrosine Radical. PMC. [Link]
-
Iacobucci, S., et al. (2022). Sensitive detection and structural characterisation of UV-induced cross-links in protein-RNA complexes using CLIR-MS. bioRxiv. [Link]
-
Cera, L., et al. (2025). Enantioselective Complexation of Protonated Tyrosine by a Chiral Crown‐ether: The Nature of the Hydrogen Bonds Makes the Difference. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical tyrosine oxidation in the structurally well-defined α3Y protein: proton-coupled electron transfer and a long-lived tyrosine radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
reduction of the nitro group in 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Application Note: Chemoselective Reduction of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Executive Summary
This guide details the chemoselective reduction of the nitro group in 1-Nitro-4-(prop-2-yn-1-yloxy)benzene to yield 4-(prop-2-yn-1-yloxy)aniline . The critical synthetic challenge is preserving the terminal alkyne (propargyl) moiety, which is highly susceptible to over-reduction under standard catalytic hydrogenation conditions (e.g.,
We present two validated protocols that utilize Dissolving Metal Reductions (DMR) to ensure exclusive nitro-to-amine conversion without affecting the carbon-carbon triple bond.
-
Protocol A (Primary): Iron/Ammonium Chloride (
) – Recommended for scalability, cost-efficiency, and "green" chemistry compliance. -
Protocol B (Secondary): Stannous Chloride (
) – Recommended for small-scale discovery synthesis where filtration speed is prioritized over waste management.
Strategic Analysis: The Chemoselectivity Challenge
The substrate contains two reducible functionalities:
-
Nitro group (
): Reduction potential . -
Terminal Alkyne (
): Susceptible to catalytic hydrogenation to alkene ( ) or alkane ( ).
Why Standard Hydrogenation Fails:
Using
The Solution: Electron Transfer Mechanisms:
Dissolving metal reductions operate via single-electron transfer (SET) mechanisms that are highly specific to the nitro group's low-lying LUMO, leaving the alkyne's
Decision Framework & Workflow
The following decision tree illustrates the logic for selecting the appropriate reduction method based on scale and available equipment.
Figure 1: Strategic decision tree for selecting the reduction methodology.
Protocol A: Iron-Mediated Reduction (Fe/NH Cl)
Status: Gold Standard | Scale: Gram to Kilogram | Selectivity: >99%
This method uses zero-valent iron powder activated by ammonium chloride in a protic solvent. It is essentially neutral, preventing hydrolysis of the ether linkage or hydration of the alkyne.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| Iron Powder (325 mesh) | 3.0 - 5.0 | Reducing Agent (Electron Source) |
| Ammonium Chloride ( | 0.5 - 1.0 | Electrolyte / Surface Activator |
| Ethanol / Water (4:1) | 10-20 V | Solvent System |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (1.0 equiv) in Ethanol (
). -
Activation: Add a solution of Ammonium Chloride (0.5 equiv) dissolved in Water (
). The mixture may turn cloudy. -
Reduction: Add Iron Powder (4.0 equiv) in a single portion.
-
Note: Use reduced iron or electrolytic grade for faster kinetics.
-
-
Reflux: Heat the mixture to vigorous reflux (
) for 2–4 hours.-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf spot (amine, often fluorescent or stains with ninhydrin).
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the suspension through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with Ethyl Acetate or Methanol to recover adsorbed product.
-
Concentration: Remove volatiles under reduced pressure.
-
Partition: Dissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ). -
Drying: Dry over
, filter, and concentrate.
-
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Hexane/EtOAc).
Protocol B: Stannous Chloride Reduction (SnCl )
Status: Lab Scale Alternative | Scale: <1 Gram | Selectivity: High
Tin(II) chloride is a powerful, selective reducing agent. However, it requires acidic conditions and produces tin salts that can cause difficult emulsions during workup.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| 5.0 | Reducing Agent | |
| Ethanol or EtOAc | 10-15 V | Solvent |
Step-by-Step Procedure
-
Setup: Flask with stirrer. Nitrogen atmosphere is recommended but not strictly required.
-
Addition: Dissolve substrate in Ethanol. Add
(5.0 equiv) solid. -
Reaction: Heat to
(or reflux) for 1–3 hours.-
Observation: The solution often turns clear yellow.
-
-
Workup (Emulsion Control):
-
Neutralization: Pour the mixture into ice water. Carefully adjust pH to 7–8 using saturated
or . -
Caution: Tin hydroxides will precipitate as a thick white paste.
-
Filtration: Do not try to extract the paste directly. Filter the entire mixture through Celite first.
-
Extraction: Extract the filtrate with Ethyl Acetate (
).
-
Finishing: Wash organics with brine, dry (
), and concentrate.
Analytical Validation (QC)
To ensure the protocol was successful, you must validate two events: reduction of nitro and retention of alkyne.
| Feature | Method | Expected Change |
| Nitro Group | IR Spectroscopy | Disappearance of strong bands at |
| Amino Group | IR Spectroscopy | Appearance of doublet/broad band at |
| Alkyne (C | IR Spectroscopy | Retention of weak band at |
| Alkyne (C-H) | Retention of triplet at | |
| Aromatic Ring | Upfield shift of aromatic protons ortho to the nitrogen (due to electron-donating |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Oxidized Iron | Use "Reduced Iron" powder or activate Fe with dilute HCl wash before use. Increase agitation speed (Fe is dense). |
| Low Yield (Fe Method) | Product stuck on Iron sludge | Wash the Celite pad with hot methanol or slightly acidic methanol during filtration. |
| Emulsions (Sn Method) | Tin hydroxides | Do not skip the Celite filtration step during workup. Use Rochelle's salt (Potassium Sodium Tartrate) solution during extraction to chelate tin. |
| Alkyne Loss | Contamination | Ensure no Pd/Pt residues are present in glassware/stirrers from previous hydrogenations. |
References
-
ScienceMadness. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
Common Organic Chemistry. Nitro Reduction - SnCl2.[1] Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives. (Supplementary Info). Retrieved from [Link]
Sources
Troubleshooting & Optimization
optimizing Williamson ether synthesis for 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Ticket ID: #WES-NITRO-492 Subject: Optimization & Troubleshooting of Williamson Ether Synthesis for 4-Nitrophenyl Propargyl Ether Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
This guide addresses the synthesis of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (CAS: 17061-85-7) via Williamson ether synthesis. The reaction involves the
This support module provides a validated Standard Operating Procedure (SOP), a diagnostic troubleshooting hub, and critical safety protocols for handling nitro-alkyne energetic precursors.
Part 1: Standard Operating Procedure (SOP)
Protocol ID: WES-K2CO3-ACETONE-01
Mechanism:
Reaction Scheme
The 4-nitrophenol (
Optimized Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Nitrophenol | Substrate | 1.0 | Recrystallize if dark/impure. |
| Propargyl Bromide | Electrophile | 1.2 - 1.5 | Warning: Lachrymator. Often sold as 80% wt in toluene. Calculate molarity accordingly. |
| Potassium Carbonate ( | Base | 1.5 - 2.0 | Must be anhydrous and finely ground to maximize surface area. |
| Acetone | Solvent | [0.2 M] | Must be dry.[1] Water inhibits the reaction. |
| TBAI (Optional) | Catalyst | 0.05 | Tetrabutylammonium iodide accelerates sluggish reactions via Finkelstein-like exchange. |
Step-by-Step Protocol
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 eq) in dry acetone (concentration ~0.2 M). Add anhydrous
(1.5 eq). -
Deprotonation: Stir at room temperature for 15–30 minutes. The solution will turn bright yellow/orange due to the formation of the nitrophenoxide anion.
-
Addition: Cool the mixture slightly (optional, to control exotherm). Add propargyl bromide (1.3 eq) dropwise via syringe.
-
Reaction: Attach a reflux condenser. Heat the mixture to a gentle reflux (~56°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The starting phenol (lower
) should disappear; the ether product (higher ) will appear.
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol or Ethanol/Water mixtures.
-
Alternatively, pass through a short silica plug eluting with
or EtOAc/Hexanes.
-
Part 2: Workflow Visualization
Figure 1: Optimized workflow for the synthesis of 4-nitrophenyl propargyl ether.
Part 3: Troubleshooting Hub (FAQs)
User Question: "My yield is low (<40%), and I see starting material on TLC."
Diagnosis: Incomplete conversion, likely due to moisture or poor nucleophilicity. Corrective Actions:
-
Solvent Dryness: Acetone is hygroscopic. If "wet," the hydroxide ion (from water + carbonate) competes with the phenoxide, or solvates the anion too strongly. Switch to anhydrous DMF (reaction time will decrease significantly, often <1 hour at RT).
-
Catalysis: Add 5 mol% TBAI (Tetrabutylammonium iodide). Iodide reacts with propargyl bromide to form propargyl iodide (a better electrophile) in situ.
-
Stirring: The reaction is heterogeneous (solid base). Ensure vigorous stirring to grind the
particles.
User Question: "The reaction mixture turned black/tarry."
Diagnosis: Decomposition or Polymerization. Corrective Actions:
-
Temperature Control: Propargyl halides can polymerize at high temperatures. If using DMF, do not reflux . Run at Room Temperature or max 50°C.
-
Oxidation: Phenoxides are susceptible to oxidation. Flush the flask with Nitrogen/Argon before heating.
User Question: "How do I confirm I have the O-alkylated product and not C-alkylated?"
Diagnosis: Ambident nucleophile selectivity. Validation:
-
1H NMR Diagnostic:
-
O-Alkylation (Target): Look for a doublet at
4.7–4.9 ppm ( ). -
C-Alkylation (Side Product): The
attached to the ring would appear significantly upfield, typically 3.3–3.6 ppm . -
Note: For 4-nitrophenol, O-alkylation is heavily favored (>95%) under basic conditions due to the "hard" nature of the oxygen center.
-
Part 4: Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common synthetic failures.
Part 5: Characterization & Validation
To certify the integrity of your product, compare your data against these expected values.
Expected 1H NMR (300 MHz, )
- 8.22 (d, J=9.0 Hz, 2H): Aromatic protons ortho to Nitro group (Deshielded).
- 7.05 (d, J=9.0 Hz, 2H): Aromatic protons ortho to Ether oxygen.
-
4.80 (d, J=2.4 Hz, 2H): Propargyl
(Diagnostic for O-alkylation). - 2.58 (t, J=2.4 Hz, 1H): Terminal Alkyne CH.
Physical Properties
-
Appearance: Pale yellow to off-white solid.
-
Melting Point: ~115°C (Note: Literature values vary based on purity; pure nitro-ethers often crystallize sharply).
Part 6: Safety & Handling (Critical)
Hazard Class: Acute Toxicity, Energetic Material.
-
Propargyl Bromide:
-
Shock Sensitive: Do not heat pure propargyl bromide in a closed system.
-
Lachrymator: Handle only in a functioning fume hood.
-
-
Product Instability:
-
The combination of a Nitro group and a Terminal Alkyne on the same molecule increases energy density.
-
Do NOT distill the product to dryness at high temperatures (>100°C).
-
Store in a cool, dark place.
-
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis protocols).
-
Sigma-Aldrich. Safety Data Sheet: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene. (Accessed 2024).
-
Reich, H.J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Used for base selection logic).
-
PubChem. Compound Summary: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene. National Library of Medicine.
Sources
Technical Support Center: Removing Unreacted 4-Nitrophenol
Ticket ID: 4NP-PUR-001 Status: Open Priority: High (Impurity affects downstream assays/crystallization) Agent: Senior Application Scientist
Executive Summary & Chemical Logic
Removing unreacted 4-nitrophenol (4-NP) is a frequent challenge in organic synthesis, particularly in nucleophilic aromatic substitutions or esterifications. Its persistence is due to its moderate polarity and ability to hydrogen bond. However, its greatest weakness is its acidity (
The Core Strategy: We exploit the
Chemical Profile: 4-Nitrophenol
| Property | Value | Implication for Workup |
| Appearance | Yellow crystalline solid | Highly visible; even trace amounts ( |
| Acidity ( | 7.15 | Significantly more acidic than standard phenols ( |
| Solubility (Neutral) | Organic solvents (EtOAc, DCM, Et₂O) | Soluble in your organic extraction layer. |
| Solubility (Anion) | Water | Highly soluble in basic aqueous solutions (pH > 8). |
| UV-Vis | The aqueous layer will turn bright yellow upon successful extraction. |
Primary Workflow: The "pH Swing" Extraction
Use this method if your product is not acidic (e.g., esters, ethers, amides, protected amines).
The Logic
We must raise the pH of the aqueous wash above 8.5 (approx. 1.5 units above the
Protocol A: Standard Base Wash
-
Dilution: Dissolve the crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane). Avoid Diethyl Ether if possible, as 4-NP salts can occasionally be lipophilic enough to remain partially solvated in ether.
-
The Wash: Wash the organic layer 3
with 10% Sodium Carbonate ( ) or 0.5 M NaOH .-
Why Carbonate? Bicarbonate (
of conjugate acid , solution pH ) is theoretically strong enough, but Carbonate (pH ) drives the equilibrium further to the right, ensuring complete removal.
-
-
Visual Confirmation: The aqueous layer must turn bright yellow. If it is colorless, 4-NP is still in the organic layer (or absent).
-
The Rinse: Wash the organic layer once with water, then once with brine to remove trapped base.
-
Drying: Dry over
and concentrate.
Visualization: The Extraction Logic
Figure 1: Mechanism of 4-nitrophenol removal via pH manipulation. The high pH converts the impurity into a water-soluble salt.
Advanced Scenario: The "Selective Scavenge"
Use this method if your product is a standard phenol (
The Logic
If you use NaOH, you will deprotonate both your product and the 4-NP, washing both away. You must exploit the "Acidity Window" between pH 7.5 and 9.0.
Protocol B: The Bicarbonate Buffer
-
Preparation: Dissolve crude in DCM.
-
Selective Wash: Wash 4-5 times with Saturated Sodium Bicarbonate (
) . -
Monitoring: This separation is less efficient than NaOH. You must check the organic layer by TLC to ensure 4-NP is gone.
-
Back-Extraction (Optional): If yield is low, acidify the aqueous bicarbonate wash to pH 5 and re-extract with DCM to recover any lost product (4-NP will also return, so this is a salvage step only).
Polishing: Adsorption & Chromatography
Use these methods if extraction fails or if you require analytical grade purity (>99.5%).
Protocol C: Activated Carbon Scavenging
Activated carbon has a high affinity for planar aromatic nitro compounds due to
-
Dissolve crude product in warm ethanol or methanol.
-
Add Activated Carbon (10-20 wt% relative to crude mass).
-
Heat to reflux for 30 minutes.
-
Filter while hot through a Celite pad.
-
Result: The carbon preferentially adsorbs the electron-deficient 4-nitrophenol.
Protocol D: Chromatography Guidelines
4-Nitrophenol often "streaks" on silica gel due to its acidity.
-
Stationary Phase: Standard Silica Gel 60.
-
Mobile Phase Modifier: If the 4-NP streak contaminates your product, add 1% Acetic Acid to your mobile phase. This keeps 4-NP protonated and tightens the band, usually making it move faster (higher
) than polar products. -
Visual Cue: The 4-NP band will be faint yellow on the column.
Troubleshooting & FAQs
Decision Tree for Troubleshooting
Figure 2: Decision matrix for persistent impurity issues.
FAQ
Q: The organic layer is still yellow after 5 washes. Why? A: 4-Nitrophenol has a high extinction coefficient. A "visible" yellow color can persist even at <100 ppm concentration. Trust your TLC or HPLC/NMR data over your eyes at the final stage. If purity is >98%, the color may be cosmetic. A final filtration through a small plug of basic alumina can remove the last traces of color.
Q: I formed a terrible emulsion during the base wash. A: Phenolates act as surfactants.
-
Add solid NaCl to saturate the aqueous layer.
-
Filter the entire mixture through a sintered glass funnel or Celite pad to break the emulsion.
-
Wait.[1] Gravity is your friend.
Q: Can I remove it by sublimation? A: Yes, 4-NP sublimes at high vacuum/temperature. However, this is risky as it can contaminate your rotovap bump trap or lyophilizer. We recommend chemical removal (extraction) over physical sublimation for safety and equipment hygiene.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]
-
Borbás, E. (2017). Acidity of Nitrophenols and Workup Logic. Organisk Kemi I, Stockholm University. Retrieved from [Link]
-
Lataye, D. H., et al. (2015). Removal of 4-nitrophenol from aqueous solution by adsorption onto activated carbon. Water Science & Technology. Retrieved from [Link]
-
University of Rochester. Not Voodoo: Workup Formulas for Specific Reagents. Retrieved from [Link]
Sources
catalyst selection for click reactions with 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
This guide serves as a technical support center for researchers utilizing 1-Nitro-4-(prop-2-yn-1-yloxy)benzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Substrate Profile & Risk Assessment
-
Compound: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
-
Functional Handle: Terminal Alkyne (Propargyl Ether)
-
Electronic Environment: Electron-deficient aromatic ring (Nitro group) + Electron-donating ether linkage.
-
Solubility Profile: Hydrophobic/Lipophilic . Poor solubility in pure aqueous buffers.
-
Key Reactivity Risk:
-
Glaser Coupling: The electron-withdrawing nitro group, combined with the ether oxygen, increases the acidity of the acetylenic proton, significantly heightening the risk of oxidative homocoupling (dimerization) in the presence of oxygen.
-
Solubility-Driven Stalling: The nitrobenzene core will precipitate in water-heavy "standard" click protocols, encapsulating the reactive center.
-
Part 1: Catalyst Selection Matrix
Do not default to the "standard" biological click protocol (Water/Ascorbate) without modification. This substrate requires specific handling to maintain solubility and prevent side reactions.[1]
| Catalyst System | Components | Suitability | Technical Verdict |
| System A (Recommended) | Cu(I) Salt + Ligand (CuI or CuBr + TBTA/DIPEA) | High | Best for Hydrophobic Substrates. Runs in organic solvents (DMSO, DMF, DCM). Eliminates the need for aqueous reductants, preventing solubility issues. |
| System B (Standard) | Cu(II) + Reductant (CuSO₄ + Na-Ascorbate + THPTA) | Medium | Use only with Co-solvents. Requires high organic loading (e.g., 50% DMSO or tBuOH) to keep the nitro-substrate dissolved. THPTA is mandatory to prevent Cu-precipitation. |
| System C (Heterogeneous) | Cu(0) / Cu-C (Copper Wire or Charcoal) | Low | Avoid. Slow kinetics for this substrate. Surface passivation is likely due to the nitro-aromatic adsorption. |
Part 2: Troubleshooting Guide (Q&A)
Q1: I see a new spot on TLC/LCMS that runs close to the starting material, but it's not the triazole product. What is it?
Diagnosis: This is likely the Glaser Coupling product (1,3-diyne dimer) . Mechanism: The nitro group makes the alkyne proton more acidic. In the presence of Cu(I) and trace oxygen, two substrate molecules couple head-to-head instead of clicking with the azide. Solution:
-
Strict Degassing: You must sparge solvents with Argon/Nitrogen for 15 minutes before adding the copper catalyst.
-
Ligand Switch: Ensure you are using TBTA (in organic) or THPTA (in aqueous mix).[2] These ligands sterically protect the copper center, favoring cycloaddition over homocoupling.
-
Add Reductant: Even if using Cu(I) salts, adding 5-10 mol% sodium ascorbate acts as an oxygen scavenger.
Q2: The reaction mixture turned cloudy/precipitated immediately upon adding the catalyst.
Diagnosis: Substrate "Crash-out" (Solubility Failure). Cause: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene is highly hydrophobic. Standard "bio-click" protocols (95% water) will force the substrate out of solution, halting the reaction. Solution:
-
Solvent Adjustment: Switch to a DMSO/Water (4:1) or DMF/Water mixture.
-
Ligand Choice: Use TBTA (soluble in DMSO/DMF) rather than water-soluble ligands if you are moving to a fully organic system.
Q3: Can the nitro group be reduced during the reaction?
Diagnosis: Chemoselectivity Concern. Analysis: Standard Sodium Ascorbate conditions are generally safe for nitro groups at room temperature. Risk Factor: If you use Zinc metal (to generate Cu(I)) or harsh reducing conditions, the nitro group can reduce to an aniline (amine). Solution: Stick to Sodium Ascorbate (mild) or pure Cu(I) salts. Avoid Zn/NH₄Cl or H₂/Pd systems.
Q4: The reaction turns dark brown/black and stalls.
Diagnosis: Catalyst Disproportionation. Cause: Cu(I) is unstable and has disproportionated into Cu(0) (black colloid) and Cu(II). This often happens if the ligand load is too low. Solution: Increase the Ligand:Copper ratio to 2:1 or 5:1 . The ligand stabilizes the Cu(I) oxidation state.[2][3][4]
Part 3: Validated Experimental Protocols
Protocol A: The "Organic-Phase" Method (Recommended)
Best for synthesis where the azide is also soluble in organic solvents.
-
Preparation: In a vial, dissolve 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (1.0 eq) and your Azide (1.0–1.2 eq) in DMSO or DMF (0.1 M concentration).
-
Catalyst Complex: In a separate tube, mix CuI (5 mol%) and TBTA (5 mol%) in a small volume of DMSO. Note: The solution should be clear/light yellow.
-
Initiation: Add the Cu-TBTA solution to the reaction vial.
-
Base: Add DIPEA (2.0 eq) to accelerate the formation of the copper-acetylide.
-
Environment: Flush the headspace with Argon, cap tightly, and stir at RT for 4–12 hours.
-
Validation: Check TLC. If the alkyne spot persists, add 5 mol% more Cu-TBTA.
Protocol B: The "Aqueous-Compatible" Method
Best if the Azide partner is a protein, peptide, or highly polar molecule.
-
Solvent Base: Prepare a mixture of DMSO:Water (1:1) . Crucial: High DMSO content keeps the nitro-alkyne soluble.
-
Reagents: Dissolve the Nitro-alkyne and Azide in this mixture.
-
Catalyst Premix: Mix CuSO₄ (5 mol%) and THPTA (25 mol%) in water. Ligand excess is critical here.
-
Activation: Add the Cu-THPTA mix to the reaction.
-
Reduction: Add Sodium Ascorbate (freshly prepared, 10–20 mol%).
-
Monitoring: Monitor for precipitation. If cloudy, add more DMSO immediately.
Part 4: Visualizations
Diagram 1: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying failure modes specific to hydrophobic, electron-deficient alkynes.
Diagram 2: Mechanistic Pathways & Risks
Caption: The "Danger Zone" for this substrate is the Cu-Acetylide intermediate, which is highly susceptible to Oxygen-mediated dimerization (Glaser Coupling).
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
- Context: Provides the basis for ligand selection (THPTA vs TBTA)
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link
- Context: Defines the mechanism of Glaser coupling (homocoupling)
-
Sigma-Aldrich. (n.d.). 1-Nitro-4-(prop-2-yn-1-yloxy)benzene Product Sheet. Link
- Context: Physical property verification (hydrophobicity/solubility profile).
Sources
- 1. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Chromogenic Validator: A Technical Guide to 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Topic: Validation of Bioconjugation with 1-Nitro-4-(prop-2-yn-1-yloxy)benzene Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the high-stakes landscape of bioconjugation, "blind" chemistry is a primary source of project failure. While fluorescent probes and biotin tags are popular, they are often expensive and susceptible to photobleaching or steric hindrance. 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (henceforth referred to as NPY-Alkyne ) represents a distinct class of validation tools: the small-molecule chromogenic validator .
This guide objectively analyzes NPY-Alkyne as a cost-effective, robust standard for validating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike bulky strained alkynes or expensive fluorophores, NPY-Alkyne offers a minimal steric footprint and a permanent UV spectral handle (
Part 1: Technical Profile & Mechanism
The Molecule[1][2][3][4][5]
-
IUPAC Name: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
-
Functional Moiety: Terminal Alkyne (Click handle) + Nitrophenyl ether (Chromophore).
-
Key Feature: The para-nitro group provides a distinct UV absorbance signature (typically
nm in ether form), which is distinct from the 280 nm protein absorbance peak.
The Mechanism: CuAAC Validation
The primary utility of NPY-Alkyne is to serve as a "dummy" payload to verify that your azide-modified biomolecule is reactive.
-
Steric Mimicry: Its small size (~177 Da) ensures that if the reaction fails, it is due to catalyst failure or azide degradation, not steric hindrance.
-
Spectral Shift: Upon triazole formation, the electronic environment of the phenyl ring shifts slightly, but the robust nitro-absorbance remains a quantitative anchor.
Visualizing the Pathway
The following diagram illustrates the CuAAC mechanism utilizing NPY-Alkyne, highlighting the critical intermediate steps often overlooked in standard protocols.
Figure 1: Mechanistic pathway of NPY-Alkyne conjugation. Note that the Cu(I) species coordinates the alkyne first, lowering the activation energy for the azide attack.
Part 2: Comparative Analysis
Why choose NPY-Alkyne over established alternatives like DBCO or Alexa Fluor® alkynes? The decision rests on the balance between cost , steric fidelity , and quantification accuracy .
Table 1: Performance Matrix vs. Alternatives
| Feature | NPY-Alkyne (The Validator) | DBCO-PEG4-Acid (The Strain) | Alexa Fluor® 488 Alkyne (The Torch) | Biotin-Alkyne (The Fisher) |
| Primary Utility | Process Validation & DOL Quantification | Live Cell / Copper-Free Ligation | Visualization / Flow Cytometry | Enrichment / Pulldown |
| Reaction Type | CuAAC (Catalyzed) | SPAAC (Strain-Promoted) | CuAAC | CuAAC |
| Steric Footprint | Very Low (MW ~177) | High (Bulky cyclooctyne) | Medium (Rigid fluorophore) | Low to Medium |
| Quantification | Absorbance ( | Difficult (Weak UV) | Fluorescence (Relative) | HABA Assay (Indirect) |
| Cost Efficiency | High ($) | Low ( | Medium ( | Medium ( |
| Stability | Excellent (Ether linkage) | Moderate (Hydrophobic/Unstable) | Good (Photobleaches) | Excellent |
| Spectral Overlap | N/A | None |
Scientist’s Insight:
Use NPY-Alkyne to optimize your reaction conditions (buffer, Cu concentration, time). Once the protocol yields a DOL > 2.0 with NPY-Alkyne, switch to your expensive DBCO or Fluorophore payload. This "dummy run" strategy saves thousands of dollars in wasted high-value reagents.
Part 3: Validation Protocol & Experimental Data
To maintain scientific integrity, we treat the validation as a self-verifying system.
Phase 1: The "Self-Calibration" (Determining )
Before conjugating, you must determine the exact extinction coefficient of NPY-Alkyne in your specific buffer. While literature suggests values, solvent effects (DMSO vs. PBS) shift peaks.
-
Stock Prep: Dissolve NPY-Alkyne in DMSO to 100 mM.
-
Dilution Series: Prepare 10, 20, 50, and 100 µM solutions in your reaction buffer (e.g., PBS pH 7.4).
-
Scan: Measure Absorbance from 250 nm to 450 nm.
-
Calculate: Plot
vs. Concentration. The slope is your (typically 10,000–12,000 M⁻¹cm⁻¹ at ).
Phase 2: The CuAAC Workflow
Objective: Validate the "clickability" of an Azide-BSA standard.
Materials:
-
Protein: BSA-Azide (1 mg/mL in PBS).
-
Ligand: NPY-Alkyne (5 mM in DMSO).
-
Catalyst System:
(1 mM) + THPTA Ligand (5 mM) + Sodium Ascorbate (5 mM).
Step-by-Step:
-
Mixture: Combine BSA-Azide (50 µL) with NPY-Alkyne (1 µL, 20 eq excess).
-
Catalysis: Premix
and THPTA. Add to protein. Initiate with Ascorbate. -
Incubation: 1 hour at RT, protected from light (nitro groups are light-stable, but ascorbate is not).
-
Purification (Crucial): Remove excess NPY-Alkyne via Zeba™ Spin Desalting Columns (7K MWCO) or dialysis. Note: Unreacted NPY-Alkyne will skew UV readings.
-
Analysis: Measure
(Protein) and (NPY).
Phase 3: Data Analysis (DOL Calculation)
The following logic ensures you account for the spectral overlap of the nitro group at 280 nm.
Correction Factor (
Concentration of Protein (
Degree of Labeling (DOL):
Part 4: Troubleshooting Decision Tree
When validation fails, use this logic flow to isolate the variable.
Figure 2: Troubleshooting logic for NPY-Alkyne bioconjugation failures.
References
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link
-
AAT Bioquest. (2024). "Degree of Labeling (DOL) Calculator and Extinction Coefficients." AAT Bioquest Tools. Link
-
Sigma-Aldrich. (n.d.).[1] "1-Nitro-4-(prop-2-yn-1-yloxy)benzene Product Specification." Merck KGaA. Link
Sources
A Comparative Guide to the Synthetic Applications of Nitro-Functionalized Alkynes
Introduction: The Double-Edged Sword of Reactivity
Nitro-functionalized alkynes, or nitroalkynes, represent a class of organic synthons with immense, yet historically challenging, potential. The molecule's architecture is a study in electronic extremes: a nucleophilic, electron-rich triple bond is rendered powerfully electrophilic by the adjacent, potent electron-withdrawing nitro group. This electronic push-pull relationship activates the alkyne for a host of transformations not readily accessible to standard alkynes. However, this same activation is the source of their primary drawback: inherent instability. Many simple nitroalkynes are prone to rapid decomposition, a characteristic that has historically limited their widespread application in synthesis.[1]
This guide provides a comprehensive review of the modern applications for nitro-functionalized alkynes, with a particular focus on strategies developed to harness their unique reactivity. We will objectively compare their performance in key reaction classes, provide supporting experimental data, and detail methodologies that have successfully navigated the challenge of their instability, often through the clever use of in-situ generated, stable equivalents.[2][3] This content is designed for researchers, scientists, and professionals in drug development who seek to leverage these powerful intermediates for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[4][5]
Section 1: Cycloaddition Reactions - Building Rings with Precision
The extreme electrophilicity of the C-C triple bond makes nitroalkynes exceptional partners in cycloaddition reactions, enabling the rapid construction of five- and six-membered heterocyclic rings that are prevalent scaffolds in medicinal chemistry.[6][7]
[3+2] Dipolar Cycloadditions: The Power of Nitrone Partners
1,3-dipolar cycloadditions are powerful concerted reactions that form five-membered rings.[8] Nitroalkynes, due to their electron-deficient nature, react readily with electron-rich 1,3-dipoles like nitrones.[9][10] The primary challenge remains the instability of the nitroalkyne itself. A seminal contribution by Morse and Jamison demonstrated a robust solution by developing nitrated vinyl silyltriflates as stable, in-situ generated nitroalkyne equivalents.[2] This strategy circumvents the need to isolate the volatile nitroalkyne, allowing for its efficient trapping with a nitrone to produce highly substituted 4-nitro-4-isoxazolines.[2]
The causality behind this approach is twofold: the silyltriflate group is an excellent leaving group, facilitating the formation of the reactive intermediate under mild conditions, while the overall process avoids the accumulation of hazardous, unstable compounds.[3]
Caption: Workflow for [3+2] Cycloaddition using a Nitroalkyne Equivalent.
Comparative Data: [3+2] Cycloaddition of Nitroalkyne Equivalents with Nitrones [2]
| Entry | Alkyne Substituent (R) | Nitrone Substituent (R') | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 4-nitro-2,3,5-triphenylisoxazolidine | 94 |
| 2 | 4-Methoxyphenyl | Phenyl | 4-nitro-3-(4-methoxyphenyl)-2,5-diphenylisoxazolidine | 90 |
| 3 | 4-Chlorophenyl | Phenyl | 4-nitro-3-(4-chlorophenyl)-2,5-diphenylisoxazolidine | 91 |
| 4 | Methyl | Phenyl | 4-nitro-3-methyl-2,5-diphenylisoxazolidine | 75 |
| 5 | Phenyl | 4-Chlorophenyl | 2-(4-chlorophenyl)-4-nitro-3,5-diphenylisoxazolidine | 90 |
Experimental Protocol: Synthesis of 4-nitro-2,3,5-triphenylisoxazolidine (Adapted from Morse & Jamison, 2017)[2]
-
Preparation of the Nitroalkyne Equivalent: To a flame-dried round-bottom flask under an argon atmosphere, add phenylacetylene (1.0 mmol) and dry THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 mmol, 1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Add a solution of nitronium tetrafluoroborate (NO₂BF₄, 1.2 mmol, 1.2 eq) in sulfolane (2 mL) dropwise. Stir for an additional 30 minutes at -78 °C.
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf, 1.5 mmol, 1.5 eq) dropwise and allow the reaction to warm to room temperature over 1 hour. This solution contains the in-situ generated nitrated vinyl silyltriflate.
-
Cycloaddition: In a separate flask, dissolve N,α-diphenylnitrone (1.0 mmol) in dry dichloromethane (5 mL).
-
Transfer the solution of the nitroalkyne equivalent to the nitrone solution via cannula at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the 4-nitroisoxazolidine product.
[4+2] Diels-Alder Reactions: A Superior Dienophile
The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings.[11][12][13] The reactivity of this pericyclic reaction is governed by frontier molecular orbital (FMO) theory; it is accelerated when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is small.[11] The potent electron-withdrawing nitro group drastically lowers the LUMO energy of the alkyne, making nitroalkynes extremely reactive "super-dienophiles".[14][15]
They offer a significant advantage over their nitroalkene counterparts. While nitroalkenes are also excellent dienophiles, nitroalkynes provide direct access to highly unsaturated, functionalized six-membered rings without the need for subsequent oxidation steps.[16][17]
Comparison: Nitroalkyne vs. Nitroalkene in Diels-Alder Reactions
| Feature | Nitroalkyne Dienophile | Nitroalkene Dienophile |
| Reactivity | Extremely high due to low LUMO energy.[1] | High, but generally less reactive than corresponding nitroalkyne. |
| Product | Dihydroaromatic or aromatic (after elimination). | Cyclohexene derivative. |
| Atom Economy | Can lead directly to aromatic products via elimination of HNO₂, increasing efficiency.[15] | Requires a separate oxidation step to achieve aromaticity, adding to the step count. |
| Synthetic Access | Challenging due to instability; often requires in-situ generation.[2] | Generally more stable and synthetically accessible.[17] |
Section 2: Gold-Catalyzed Internal Redox Cycloisomerization
One of the most elegant and powerful applications of nitroalkynes is their participation in gold-catalyzed intramolecular redox cyclizations.[18] This transformation, primarily explored with ortho-alkynylnitroarenes, leverages the carbophilic Lewis acidity of gold catalysts to activate the alkyne, facilitating a cascade reaction that constructs complex N-heterocyclic systems.[19][20]
Mechanism and Causality:
The reaction proceeds through a fascinating internal oxygen transfer.[20]
-
Alkyne Activation: The gold(I) or gold(III) catalyst coordinates to the alkyne's triple bond, increasing its electrophilicity.[19]
-
Intramolecular Attack: An oxygen atom from the proximate nitro group acts as an intramolecular nucleophile, attacking the activated alkyne. DFT studies suggest a 6-endo-dig cyclization is thermodynamically favored over a 5-exo-dig pathway.[20]
-
Intermediate Formation: This attack leads to the formation of a key α-oxo gold carbene intermediate.[18][21]
-
Product Formation: This highly reactive carbene then undergoes further intramolecular reactions to yield either an isatogen (from aryl-substituted alkynes) or an anthranil (from alkyl-substituted alkynes), demonstrating remarkable substituent-dependent regioselectivity.[18][20]
The choice of a gold catalyst is critical; its unique ability to act as a soft, carbophilic π-acid selectively activates the alkyne without interacting as strongly with the nitro group, enabling this specific reaction pathway.[19][20]
Caption: Mechanism of Gold-Catalyzed Nitroalkyne Cycloisomerization.
Section 3: Nucleophilic Addition Reactions
Analogous to the well-known Michael addition to nitroalkenes, the activated triple bond of nitroalkynes is a potent electrophile for the conjugate addition of nucleophiles.[1][22] The strong polarization induced by the nitro group makes the β-carbon atom highly susceptible to attack.
Causality and Comparison:
The driving force for this reaction is the formation of a stable, resonance-delocalized nitronate anion intermediate after the initial nucleophilic attack.[1][23] This reaction provides a direct route to β-functionalized nitroalkenes, which are themselves versatile synthetic intermediates.
Common Nucleophiles:
-
Amines: Leading to nitroenamines.
-
Thiols: Forming β-thio-nitroalkenes.
-
Carbanions: Such as those derived from malonates or nitroalkanes (aza-Henry/nitro-Mannich type), enabling C-C bond formation.[24]
While conceptually simple, this application is often hampered by the nitroalkyne's instability, which can lead to polymerization or decomposition under basic conditions required for many nucleophiles.[1] Therefore, this approach is most successful with highly reactive nucleophiles under carefully controlled, low-temperature conditions or through the use of nitroalkyne equivalents.[2]
Section 4: Applications in Materials and Medicinal Chemistry
The synthetic utility of nitroalkynes translates directly into fields requiring novel functional molecules.
-
Energetic Materials: The high nitrogen and oxygen content, combined with the inherent energy of the triple bond, makes nitroalkynes a unique class of energetic materials.[25] Their endothermic nature contributes to a high energy release upon decomposition.
-
Drug Discovery: The heterocyclic scaffolds rapidly assembled using nitroalkyne chemistry—such as isoxazolines, carbazoles, and indoles—are privileged structures in medicinal chemistry.[4][5][7] They are found in a vast number of FDA-approved drugs for indications ranging from oncology to infectious diseases.[4][5] For example, nitro-containing heterocycles like nitroimidazoles are themselves a class of important antimicrobial drugs.[6] The ability to construct these complex cores in a few steps from simple precursors is a significant advantage in the synthesis of compound libraries for drug screening.
Conclusion
Nitro-functionalized alkynes are highly reactive and versatile building blocks in organic synthesis. Their powerful electrophilic nature, a direct consequence of the adjacent nitro group, makes them superior reactants in cycloadditions and enables unique metal-catalyzed transformations. While their inherent instability has been a significant historical barrier, the development of stable synthetic equivalents and in-situ generation protocols has unlocked their vast potential.[2] From the rapid assembly of medicinally relevant heterocycles to their application as energetic materials, nitroalkynes offer synthetic routes that are often more direct and efficient than alternatives. For the modern synthetic chemist, understanding how to strategically deploy these potent intermediates provides a powerful tool for tackling complex molecular challenges.
References
-
Panda, B. (2024). Gold-Catalyzed Cycloisomerization of Ortho-Nitro- Alkynylbenzene: Mechanistic Developments. Exploration of Chemical Complexity. Available at: [Link]
-
Morse, P. D., & Jamison, T. F. (2017). Synthesis and Utilization of Nitroalkyne Equivalents in Batch and Continuous Flow. Angewandte Chemie International Edition, 56(45), 13999–14002. Available at: [Link]
-
Vanka, K., & Ramana, C. V. (2021). Gold-Catalyzed Complementary Nitroalkyne Internal Redox Process: A DFT Study. Frontiers in Chemistry, 9, 692013. Available at: [Link]
-
Morse, P. D., & Jamison, T. F. (2017). Synthesis and Utilization of Nitroalkyne Equivalents in Batch and Continuous Flow. Angewandte Chemie International Edition, 56(45), 13999-14002. Available at: [Link]
-
Morse, P. D., & Jamison, T. F. (2017). Synthesis and Utilization of Nitroalkyne Equivalents in Batch and Continuous Flow. DSpace@MIT. Available at: [Link]
-
Dhote, P. S., et al. (2021). Gold-Catalysed Nitroalkyne Cycloisomerization - Synthetic Utility. The Chemical Record. Available at: [Link]
-
Armstrong, A., et al. (2001). Nitrogen-containing heterocycles: 1,3-dipolar cycloaddition of stabilized nitrones with alkynes; primary cycloadducts, first and second generation rearrangement processes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Dhote, P. S., Halnor, S. V., & Ramana, C. V. (2021). Gold-Catalysed Nitroalkyne Cycloisomerization - Synthetic Utility. The Chemical Record. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Academia.edu. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of nitroalkyne cycloisomerization. ResearchGate. Available at: [Link]
-
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. Available at: [Link]
-
Baskin, J. M., & Bertozzi, C. R. (2007). Nitrones as dipoles for rapid strain-promoted 1,3-dipolar cycloadditions with cyclooctynes. Organic Letters. Available at: [Link]
-
Ghaffari, S., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]
-
Mancini, P. M., et al. (2017). Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids. Sciforum. Available at: [Link]
-
ResearchGate. (n.d.). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. ResearchGate. Available at: [Link]
-
Ghaffari, S., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]
-
Paredes, E., et al. (2000). 1-Nitronaphtalene as a Dienophile in Diels-Alder Reactions. Molecules. Available at: [Link]
-
Mironov, M. A., & Mokrushin, V. S. (2022). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 91(4), RCR5031. Available at: [Link]
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Cardona, F., et al. (2020). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 25(11), 2661. Available at: [Link]
-
SriChaitanyaAcademyNEET. (2023, November 8). NUCLEOPHILIC ADDITION Reaction: Mechanism + Examples = Full Marks! || @SriChaitanyaAcademyNEET. YouTube. Available at: [Link]
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The Research Repository @ WVU. (n.d.). Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for the Synthesis of N-heterocycles. West Virginia University. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-Spiropseudoindoxyls via an Intramolecular Nitroalkyne Redox–Dipolar Cycloaddition Cascade. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
-
Harrison, T. S., et al. (2011). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. The Journal of Organic Chemistry, 76(1), 286–299. Available at: [Link]
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Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3643. Available at: [Link]
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Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. Available at: [Link]
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Aksenov, A. V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 98. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of a Diels-Alder reaction between a sugar-derived nitroalkene and cyclopentadiene. ResearchGate. Available at: [Link]
-
Osipov, S. N., et al. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 26(23), 7247. Available at: [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. Available at: [Link]
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The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. Available at: [Link]
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Wikipedia. (n.d.). Nitro-Mannich reaction. Wikipedia. Available at: [Link]
-
Windler, G. K., et al. (2014). Nitroalkynes: A Unique Class of Energetic Materials. Synthesis, 46(18), 2383-2412. Available at: [Link]
-
Kącki, S., & Koliński, R. A. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2(1), 69-83. Available at: [Link]
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Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. EPA NEPIC. Available at: [Link]
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Chemistry Stack Exchange. (2016, March 19). Reactivity of Alkanes, Alkenes, and Alkynes. Chemistry Stack Exchange. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Procedures for the Preparation of Nitroalkanes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Nitroalkanes. ResearchGate. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes. Wiley-VCH. Available at: [Link]
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Safety Operating Guide
1-Nitro-4-(prop-2-yn-1-yloxy)benzene proper disposal procedures
Executive Summary: The "Bottom Line"
Do not dispose of this compound down the drain or in general organic waste streams without segregation.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene (CAS: 17061-85-7), often used as a "click chemistry" linker, presents a dual-hazard profile: it is a nitroaromatic (toxic, potential shock sensitivity) and a terminal alkyne (explosive acetylide formation).
Immediate Action Required:
-
Segregate immediately from all heavy metal waste (especially Copper, Silver, and Mercury).
-
Do not concentrate to dryness if the purity is unknown or if stored for long periods (peroxide/shock risk).
-
Label clearly as "High Hazard: Reactive/Toxic Organic."
Technical Risk Profile & Mechanism
To ensure safety, you must understand the causality behind these protocols. This molecule is not just "toxic"; it is chemically energetic.
A. The Terminal Alkyne Hazard (The "Copper Rule")
The propargyl ether moiety (
-
Mechanism: In the presence of bases or specific metal ions (Cu⁺, Ag⁺, Hg²⁺), the terminal proton is removed, forming metal acetylides (e.g.,
). -
Risk: Metal acetylides are primary explosives.[1] They are highly shock-sensitive and can detonate when dry.[1]
-
Operational Implication: NEVER use metal spatulas, copper fittings, or dispose of this material in containers that previously held transition metal catalysts (common in click chemistry).
B. The Nitroaromatic Hazard
The nitro group (
-
Mechanism: Nitroaromatics can decompose exothermically upon heating.[2]
-
Risk: If the ether linkage oxidizes to form peroxides (common in ethers stored over time), the presence of the nitro group acts as an oxidizer, significantly lowering the activation energy for detonation.
Table 1: GHS Hazard Summary
| Hazard Class | Category | Statement | Operational Consequence |
| Acute Toxicity | 3 (Oral/Dermal) | Toxic if swallowed/contact.[3][4] | Use double nitrile gloves; permeation is rapid. |
| STOT-RE | 1 | Damage to organs (Blood).[5] | Methemoglobinemia risk; work in a fume hood. |
| Aquatic Chronic | 2 | Toxic to aquatic life.[4][5][6][7] | Zero-discharge policy; all rinsate must be collected. |
| Reactivity | N/A (Inferred) | Potential Explosive.[1][2] | Keep wet/solvated; avoid metal contact. |
Pre-Disposal Stabilization Protocol
Before the waste vendor arrives, you must stabilize the compound.
Step 1: Solvation
-
Protocol: Ensure the compound is dissolved in a compatible solvent (e.g., Dichloromethane, Ethyl Acetate, or DMSO).
-
Why: Solid nitro-alkynes are significantly more shock-sensitive than their solvated forms. A 10-20% solution is generally stable for storage.
Step 2: Peroxide Check (If stored > 6 months)
-
Protocol: Use a starch-iodide strip to test for peroxides.
-
Result:
Step 3: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Incompatibility: Do NOT use metal cans or containers with metal cap liners.
Disposal Workflow & Logic
The following diagram outlines the critical decision-making process for disposing of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene.
Figure 1: Decision tree for the safe segregation and packaging of p-nitrophenyl propargyl ether waste.
Detailed Disposal Procedures
Scenario A: Pure Compound / Reaction Mixture (No Metals)
-
Collection: Pour the solution into a dedicated waste container labeled "Hazardous Waste - Toxic Organic - NO METALS."
-
Segregation: Ensure this bottle is physically separated from waste bottles containing copper catalysts (often used in the next step of click chemistry).
-
Disposal Path: Designate for Incineration (Code: INCIN). This is the only acceptable destruction method for nitroaromatics [1].
Scenario B: Reaction Mixture (With Copper/Click Catalyst)
-
Quenching: If Copper(I) was used, add a chelator (e.g., EDTA) to the waste stream to bind free copper ions, reducing the risk of acetylide precipitation.
-
Collection: Collect in a separate container labeled "Hazardous Waste - Heavy Metal Organic - POTENTIAL EXPLOSIVE."
-
Notification: Explicitly flag this container to your waste management vendor. They may require it to be "lab-packed" (placed in a drum with absorbent material) rather than bulked.
Chemical Incompatibility Map
Understanding what not to mix is as important as knowing how to dispose of it.
Figure 2: Incompatibility map highlighting the critical risks of metal contact and thermal stress.
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area.
-
PPE: Wear self-contained breathing apparatus (SCBA) if the spill is large (>100mL) due to nitroaromatic toxicity.
-
Absorb: Use inert absorbents (Vermiculite or Sand).[8] Do NOT use paper towels (combustible) or clay-based kitty litter (often contains iron/trace metals).
-
Clean: Wash the area with a mild detergent. Collect all rinsate as hazardous waste.
Exposure:
-
Skin: Wash immediately with soap and water for 15 minutes. Nitro compounds absorb through skin to cause cyanosis (blue lips/fingernails). Seek medical attention.
-
Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.[6]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. [Link]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
-
PubChem. (2023). 1-Nitro-4-(prop-2-yn-1-yloxy)benzene Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Copper(I) acetylide - Wikipedia [en.wikipedia.org]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. pallavchemicals.com [pallavchemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
